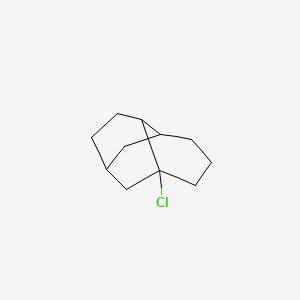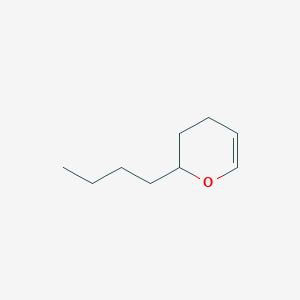
2H-Pyran, 2-butyl-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 2-butyl-3,4-dihydro- is a heterocyclic organic compound with a six-membered ring containing one oxygen atom and five carbon atoms. This compound is a derivative of dihydropyran, where the hydrogen atoms at the second position are replaced by a butyl group. It is known for its stability and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-butyl-3,4-dihydro- typically involves the reaction of butyl-substituted alkenes with dihydropyran under acidic conditions. One common method is the acid-catalyzed cyclization of butyl-substituted alkenes with dihydropyran, using a strong acid like sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran, 2-butyl-3,4-dihydro- can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of heterogeneous catalysts, such as zeolites or metal oxides, can also enhance the efficiency of the reaction and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-butyl-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form butyl-substituted pyranones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield butyl-substituted tetrahydropyrans using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups using reagents like alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Butyl-substituted pyranones.
Reduction: Butyl-substituted tetrahydropyrans.
Substitution: Various butyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Pyran, 2-butyl-3,4-dihydro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-butyl-3,4-dihydro- involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modulate cellular processes. The presence of the butyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-associated proteins and signaling pathways.
Comparison with Similar Compounds
2H-Pyran, 2-butyl-3,4-dihydro- can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran: A parent compound without the butyl substitution, which is less lipophilic and has different reactivity.
2,3-Dihydro-4H-pyran: Another isomer with different substitution patterns and reactivity.
Tetrahydropyran: A fully saturated analog with different chemical properties and applications.
The uniqueness of 2H-Pyran, 2-butyl-3,4-dihydro- lies in its butyl substitution, which imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
60443-97-2 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2-butyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O/c1-2-3-6-9-7-4-5-8-10-9/h5,8-9H,2-4,6-7H2,1H3 |
InChI Key |
APBJSEPAAKBHES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



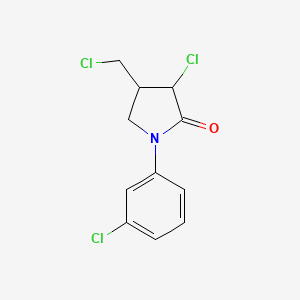
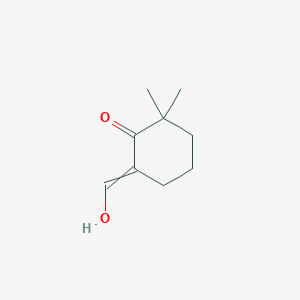
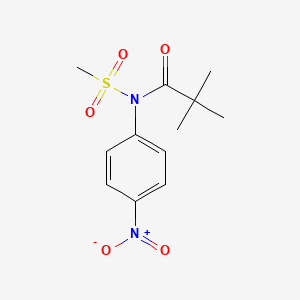
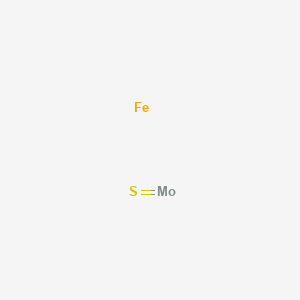

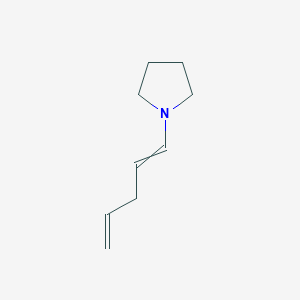
![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)

